Home > Products > Screening Compounds P86651 > E3 Ligand-Linker Conjugate 5
E3 Ligand-Linker Conjugate 5 -

E3 Ligand-Linker Conjugate 5

Catalog Number: EVT-266902
CAS Number:
Molecular Formula: C17H21N3O3
Molecular Weight: 315.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
E3-Linker-5 is a novel E3 ligase ligand-linker conjugate for PROTAC.
Overview

E3 Ligand-Linker Conjugate 5 is a compound that plays a significant role in the development of Proteolysis-targeting Chimeras, commonly known as PROTACs. These compounds are bifunctional molecules designed to induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system. The E3 ligase ligands, such as those used in E3 Ligand-Linker Conjugate 5, are crucial for recruiting the ubiquitin ligase to the target protein, facilitating its degradation.

Source

The information regarding E3 Ligand-Linker Conjugate 5 can be derived from various scientific reviews and articles that discuss the synthesis, applications, and mechanisms of action of PROTACs and their components, particularly focusing on E3 ligases and their ligands .

Classification

E3 Ligand-Linker Conjugate 5 can be classified under the category of small molecule drugs, specifically as a PROTAC component. It functions as an E3 ligase ligand, which is essential for the targeted degradation mechanism of proteins within cellular systems.

Synthesis Analysis

Methods

The synthesis of E3 Ligand-Linker Conjugate 5 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available E3 ligase ligands, such as thalidomide derivatives or other functionalized compounds.
  2. Linker Attachment: A linker is introduced to connect the E3 ligase ligand to the target protein ligand. This step often employs various chemical strategies such as amide bond formation or click chemistry .
  3. Solid-Phase Synthesis: Recent advancements have enabled solid-phase synthesis methods, allowing for rapid assembly of multiple PROTACs with diverse combinations of ligands . This method enhances efficiency and scalability in synthesizing compounds like E3 Ligand-Linker Conjugate 5.

Technical Details

The specific synthetic route for E3 Ligand-Linker Conjugate 5 may involve reactions such as trans-thioesterification or cyclization processes that facilitate the formation of stable linkages between the components . The choice of linker can significantly affect the efficacy and solubility of the final compound.

Molecular Structure Analysis

Structure

E3 Ligand-Linker Conjugate 5 features a distinct molecular structure characterized by:

Data

Chemical Reactions Analysis

Reactions

The synthesis of E3 Ligand-Linker Conjugate 5 involves several key chemical reactions:

  1. Amide Bond Formation: This reaction is commonly employed to attach linkers to E3 ligase ligands.
  2. Click Chemistry: Often utilized for creating stable linkages between various components, enhancing the efficiency of linker attachment .
  3. Cyclization Reactions: These reactions may be involved in forming more complex structures that improve binding affinity and specificity towards target proteins.

Technical Details

Reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and ensuring successful synthesis. For instance, reactions may be conducted under inert atmospheres to prevent degradation or unwanted side reactions.

Mechanism of Action

Process

E3 Ligand-Linker Conjugate 5 operates through a well-defined mechanism involving:

  1. Formation of Ternary Complexes: Upon administration, the compound binds simultaneously to both the target protein and an E3 ligase, forming a ternary complex.
  2. Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules onto lysine residues of the target protein.
  3. Proteasomal Degradation: The polyubiquitinated protein is recognized by the proteasome, leading to its degradation .

Data

The efficiency of this mechanism can be quantified using degradation assays that measure the reduction in target protein levels over time in cellular models.

Physical and Chemical Properties Analysis

Physical Properties

E3 Ligand-Linker Conjugate 5 typically exhibits properties such as:

  • Solubility: Varies based on linker composition; flexible linkers tend to enhance solubility.
  • Stability: Stability under physiological conditions is crucial for its effectiveness in vivo.

Chemical Properties

Chemical properties include:

  • Reactivity: The presence of functional groups that enable further modifications or conjugation with other molecules.
  • Binding Affinity: Determined through studies assessing how well it interacts with both its target protein and E3 ligase.

Relevant data may include quantitative structure-activity relationship analyses that correlate chemical structure with biological activity.

Applications

Scientific Uses

E3 Ligand-Linker Conjugate 5 serves multiple scientific purposes:

  1. Drug Development: As part of PROTAC technology, it is instrumental in developing new therapeutic agents targeting previously "undruggable" proteins.
  2. Research Tool: Used in cellular studies to investigate protein function through targeted degradation.
  3. Biotechnology Applications: Potential applications in synthetic biology for controlling protein levels within cells.
Introduction to E3 Ligand-Linker Conjugates in Targeted Protein Degradation

Overview of PROTACs and the Ubiquitin-Proteasome System

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic paradigm in drug discovery, leveraging the cell's endogenous ubiquitin-proteasome system (UPS) for targeted protein degradation. These heterobifunctional molecules consist of three elements: a target protein-binding ligand, an E3 ubiquitin ligase-binding ligand, and a chemical linker connecting both moieties. PROTACs facilitate the formation of a ternary complex (target protein-PROTAC-E3 ligase), enabling ubiquitin transfer from the E2-E3 complex to lysine residues on the target protein. Polyubiquitinated substrates are subsequently recognized and degraded by the 26S proteasome [1] [3]. Unlike traditional occupancy-driven inhibitors, PROTACs operate catalytically, allowing repeated cycles of degradation and offering potential advantages for targeting undruggable proteins [8].

Role of E3 Ubiquitin Ligases in PROTAC-Mediated Degradation

E3 ubiquitin ligases (>600 in humans) confer substrate specificity to the UPS. PROTAC development has predominantly utilized ligands for CRBN (cereblon), VHL (von Hippel-Lindau), IAP, and MDM2 ligases due to available high-affinity ligands and their ubiquitous expression [1] [3]. CRBN, a substrate receptor of the CRL4CRBN complex, binds immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide. The crystal structure of CRBN-thalidomide (PDB: 4CI1) reveals critical interactions: the glutarimide moiety forms hydrogen bonds with His380/Trp382, while the phthalimide ring enables solvent-exposed linker attachment [3]. Despite their utility, CRBN-based PROTACs face challenges like off-target degradation (e.g., IKZF1/3) and resistance mutations, necessitating exploration of alternative E3 ligases [3] [9].

Structural and Functional Significance of Linkers in PROTAC Design

Linkers are non-passive structural elements that critically influence PROTAC efficacy through:

  • Length: Optimal distance (typically 5–20 Å) enables proper ternary complex geometry [1] [8].
  • Composition: Alkyl/PEG chains balance flexibility and rigidity; PEG linkers enhance solubility but may reduce cell permeability [4] [8].
  • Attachment Points: Exit vectors on E3 ligands (e.g., thalidomide’s phthalimide C4-position) affect linker vectorality and ternary complex stability [1] [3].Recent studies reveal that linkers modulate protein dynamics within the degradation complex, influencing lysine positioning for ubiquitination [10].

Emergence of E3 Ligand-Linker Conjugate 5 as a Model System

E3 Ligand-Linker Conjugate 5 exemplifies a rationally designed CRBN-binding building block for PROTAC synthesis. Derived from pomalidomide, it features a glutarimide pharmacophore for E3 engagement and a strategically positioned carboxyl-terminated alkyl/PEG linker. This conjugate enables modular assembly with diverse target ligands via amide coupling, accelerating PROTAC optimization [1] [4]. Its utility as a synthetic intermediate is validated in degraders targeting kinases, transcription factors, and viral proteins [3] [7].

Chemical Structure and Design Rationale of Conjugate 5

Properties

Product Name

E3 Ligand-Linker Conjugate 5

IUPAC Name

3-[7-(4-aminobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

InChI

InChI=1S/C17H21N3O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,1-2,4,7-10,18H2,(H,19,21,22)

InChI Key

ZPVGRECNQKDDQY-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN

Solubility

Soluble in DMSO

Synonyms

E3-Linker-5

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.